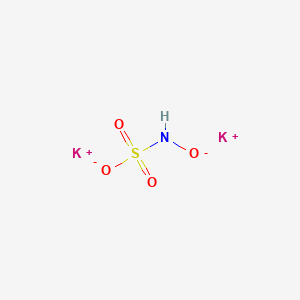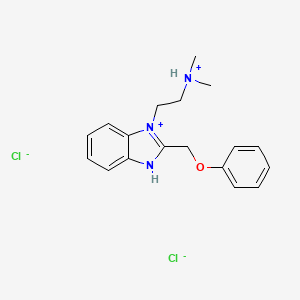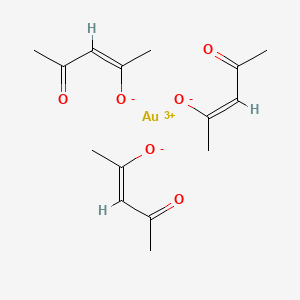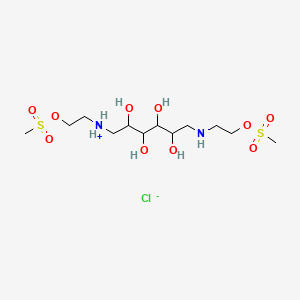
Potassium hydroxylaminemonosulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium hydroxylaminemonosulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of hydroxylamine and sulfonic acid, combining the characteristics of both functional groups. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Potassium hydroxylaminemonosulfonate can be synthesized through the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. One common method involves the reaction of hydroxylamine sulfate with potassium sulfite in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hydroxylamine and sulfonic acid derivatives are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various sulfonate derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted sulfonates.
科学研究应用
Potassium hydroxylaminemonosulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of potassium hydroxylaminemonosulfonate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups. The sulfonate group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical transformations.
相似化合物的比较
Hydroxylamine Sulfate: Similar in reactivity but lacks the sulfonate group.
Potassium Sulfite: Shares the sulfonate functionality but does not have the hydroxylamine moiety.
Sodium Sulfite: Similar sulfonate chemistry but different cation.
Uniqueness: Potassium hydroxylaminemonosulfonate is unique due to the combination of hydroxylamine and sulfonate functionalities, which imparts distinct reactivity and solubility properties. This makes it a valuable reagent in both synthetic and industrial chemistry.
属性
CAS 编号 |
13768-26-8 |
|---|---|
分子式 |
HK2NO4S |
分子量 |
189.28 g/mol |
IUPAC 名称 |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
InChI 键 |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
规范 SMILES |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)






![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)



![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
